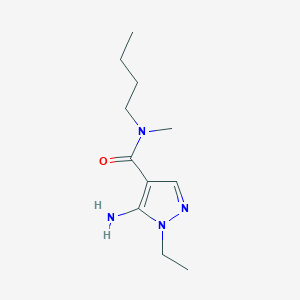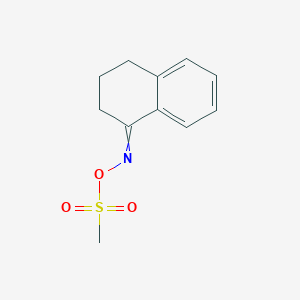
6,7,3',4'-Tetrahydroxyflavanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,3’,4’-Tetrahydroxyflavanone is a natural product belonging to the class of flavonoids, specifically flavanones. It is characterized by its four hydroxyl groups located at the 6, 7, 3’, and 4’ positions on the flavanone backbone. This compound is known for its antioxidant properties and is found in various plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,3’,4’-Tetrahydroxyflavanone typically involves the isomerization of 2’,3’,4,4’,6’-pentahydroxychalcone. This process can be achieved through various methods, including catalytic hydrogenation and acid-catalyzed cyclization .
Industrial Production Methods: Industrial production of 6,7,3’,4’-Tetrahydroxyflavanone often involves the extraction from plant sources, followed by purification using chromatographic techniques. The specific plants used for extraction include species from the genus Vernonia .
Analyse Des Réactions Chimiques
Types of Reactions: 6,7,3’,4’-Tetrahydroxyflavanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into dihydroflavanones.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavanones.
Substitution: Various substituted flavanones depending on the reagents used.
Applications De Recherche Scientifique
6,7,3’,4’-Tetrahydroxyflavanone has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetics.
Mécanisme D'action
The mechanism of action of 6,7,3’,4’-Tetrahydroxyflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Proapoptotic Effects: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of survival pathways such as PI3K/Akt/mTOR.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Comparaison Avec Des Composés Similaires
3,7,3’,4’-Tetrahydroxyflavone (Fisetin): Similar in structure but differs in the position of hydroxyl groups.
5,6,7,4’-Tetrahydroxyflavanone: Another flavanone with hydroxyl groups at different positions, known for its antioxidant activity.
Uniqueness: 6,7,3’,4’-Tetrahydroxyflavanone is unique due to its specific hydroxylation pattern, which contributes to its distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C15H12O6 |
|---|---|
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O6/c16-9-2-1-7(3-11(9)18)14-5-10(17)8-4-12(19)13(20)6-15(8)21-14/h1-4,6,14,16,18-20H,5H2 |
Clé InChI |
ZIKILYZOICUSQT-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=CC(=C(C=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738816.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11738818.png)
![[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738821.png)

amine](/img/structure/B11738823.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738825.png)
![1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11738826.png)
![2-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol](/img/structure/B11738827.png)
![4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11738840.png)

![2-{[(4-Methoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11738849.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine](/img/structure/B11738855.png)
![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine](/img/structure/B11738857.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738862.png)
